Dansyl-dl-threonine
Description
Historical Development of Dansyl Chemistry in Analytical and Chemical Biology Research
The history of dansyl chemistry is fundamentally linked to the advancement of protein and amino acid analysis. Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dns-Cl), emerged as a key reagent for reacting with primary amino groups to form stable, fluorescent sulfonamide adducts. wikidoc.orgwikipedia.org This reactivity made it an invaluable tool in protein chemistry, initially for the crucial task of identifying the N-terminal amino acid of peptides. wikidoc.orgnih.gov The traditional method involved derivatizing the peptide, followed by acid hydrolysis, which would release the derivatized N-terminal amino acid along with other free amino acids. nih.gov These dansylated amino acids were originally separated and identified using thin-layer chromatography (TLC), a time-consuming process that was difficult to quantify. nih.gov
Over time, the application of dansyl chloride expanded significantly beyond N-terminal sequencing. It became widely used for the general analysis of amino acids contained in various biological samples, including fluids, tissues, and protein hydrolysates. researchgate.netmjcce.org.mk The development of High-Performance Liquid Chromatography (HPLC) marked a major evolution, allowing for the automated separation and quantification of dansyl-amino acid derivatives with much greater speed and precision. nih.govrsc.org Despite its long history and clear advantages in labeling small molecules, the use of dansylation for studying the structure of native proteins and protein complexes has remained relatively limited until more recent investigations. researchgate.netmdpi.com Today, dansyl chloride is recognized not only for its historical significance but also as an inexpensive and versatile reagent for enhancing detection in modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS). rsc.orgmdpi.com
Position of Dansyl-dl-Threonine within Fluorescent Labeling Reagents and Amino Acid Derivatives
This compound is a specific derivative that exists within the broad categories of fluorescent labeling reagents and amino acid derivatives. Fluorescent labeling is a cornerstone of modern biological research, enabling the detection, tracking, and quantification of biomolecules with high sensitivity. creative-proteomics.combiomol.com A wide array of fluorescent dyes and reagents has been developed to label various biomolecules, with amine-reactive dyes like dansyl chloride being among the most common due to the abundance of amino groups in proteins and peptides. biomol.comcreative-proteomics.com Other popular reagents include fluorescein (B123965) isothiocyanate (FITC), o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl-chloroformate (FMOC). google.comcreative-proteomics.comdojindo.com
Dansyl chloride reacts with the amino group of threonine to form N-Dansyl-threonine. bsu.edu The "dl" designation indicates that the starting material is a racemic mixture of the D and L stereoisomers of threonine. anl.govwikipedia.org Threonine is one of the proteinogenic amino acids that has two chiral centers, meaning it can exist in four different stereoisomers. wikipedia.org The derivatization of this racemic mixture results in Dansyl-d-threonine and Dansyl-l-threonine.
The primary significance of this compound in research lies in the field of chiral separations. Analytical methods, particularly chromatography, have been developed specifically to resolve the enantiomers (D and L forms) of dansylated amino acids. springernature.comnih.gov For example, researchers have used techniques like thin-layer chromatography (TLC) on plates impregnated with chiral selectors and capillary electrochromatography to successfully separate the enantiomers of dansyl-dl-amino acids, including those of threonine. nih.govresearchgate.net Therefore, this compound serves as a model compound and an analytical target for developing and validating new chiral separation methodologies.
Overview of Research Paradigms and Methodological Evolution Pertaining to this compound
The methodological approaches for analyzing this compound and other dansylated amino acids have evolved from classic, manual techniques to highly automated, high-resolution methods.
Initially, the separation and identification of dansyl amino acids, including the derivatives of threonine, relied heavily on Thin-Layer Chromatography (TLC) . nih.govumlub.pl This technique allowed for the two-dimensional separation of different dansyl-amino acids, but it was generally labor-intensive and offered limited quantitative accuracy. nih.gov Chiral selectors could be incorporated into the TLC system to achieve the separation of enantiomers, such as Dansyl-d-threonine from Dansyl-l-threonine. springernature.comresearchgate.net
The advent of High-Performance Liquid Chromatography (HPLC) revolutionized the analysis. google.com Reversed-phase HPLC (RP-HPLC) methods were developed that provided rapid, automated, and highly reproducible separation of dansyl derivatives. nih.govmjcce.org.mkresearchgate.net These methods offered vastly improved resolution and allowed for accurate quantification. nih.gov The development of specialized chiral stationary phases (CSPs) for HPLC further enhanced the ability to resolve the enantiomers of dansylated amino acids directly. nih.gov
More recently, the coupling of liquid chromatography with Mass Spectrometry (LC-MS) has become a dominant paradigm. nih.gov Dansylation has been shown to be an excellent pre-column derivatization strategy for LC-MS analysis. rsc.org The dansyl group not only improves the chromatographic retention of polar amino acids but also significantly enhances their ionization efficiency in the mass spectrometer, leading to much lower detection limits. mdpi.comnih.gov The collision-induced dissociation of dansylated compounds often yields a characteristic product ion, which is highly useful for specific and sensitive detection using selected reaction monitoring (SRM) on tandem mass spectrometers. researchgate.netddtjournal.com Modern research focuses on optimizing these LC-MS/MS methods for the highly sensitive quantification of amino acids in complex biological samples. nih.govresearchgate.net
Data Tables
Table 1: Properties of Dansyl Chloride as a Derivatization Reagent
| Property | Description | Source(s) |
| Full Name | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | wikidoc.orgwikipedia.org |
| Abbreviation | Dns-Cl | wikipedia.orgnih.gov |
| Reactive Towards | Primary and secondary amino groups, phenolic hydroxyl groups. | wikipedia.orgresearchgate.netddtjournal.com |
| Product | Forms stable, highly fluorescent sulfonamide adducts. | wikidoc.orgnih.gov |
| Detection Methods | Fluorescence, UV-Vis Spectroscopy, Mass Spectrometry. | researchgate.netrsc.org |
| Fluorescence | Emits a blue or blue-green fluorescence. | wikidoc.orgnih.gov |
| Advantages | Inexpensive, enhances chromatographic separation, improves MS ionization. | rsc.orgmdpi.com |
| Reaction pH | Optimal reaction with primary amines occurs at a high pH (~9.5). | researchgate.netmdpi.com |
| Solvent Instability | Unstable in dimethyl sulfoxide (B87167) (DMSO). | wikidoc.orgwikipedia.org |
Table 2: Comparison of Common Amino Acid Derivatization Reagents
| Reagent | Abbreviation | Target Group(s) | Detection Method | Key Feature | Source(s) |
| Dansyl chloride | Dns-Cl | Primary & Secondary Amines | Fluorescence, MS | Inexpensive, stable derivatives, enhances MS signal. | researchgate.netrsc.orggoogle.com |
| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Reacts rapidly, but derivatives can be unstable; does not react with secondary amines like proline. | myfoodresearch.comgoogle.comthermofisher.com |
| Phenylisothiocyanate | PITC | Primary & Secondary Amines | UV | Used in the Edman degradation for protein sequencing. | google.comthermofisher.com |
| 9-fluorenylmethyl-chloroformate | FMOC | Primary & Secondary Amines | Fluorescence | Forms highly fluorescent and stable derivatives. | google.commdpi.com |
| Ninhydrin | - | Primary Amines | Colorimetric (UV-Vis) | Classic post-column reagent, forms a deep purple color (Ruhemann's purple). | fujifilm.comthermofisher.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3/h4-10,15,17,19H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKZRYVWMJRWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Pathways for Dansyl-dl-Threonine
The primary method for synthesizing this compound involves the reaction of dl-threonine (B559546) with dansyl chloride. wikipedia.org This reaction, known as dansylation, targets the primary amino group of the amino acid to form a stable sulfonamide adduct that is fluorescent. wikipedia.org
Optimization of Reaction Conditions for Dansylation of DL-Threonine
The efficiency of the dansylation reaction is highly dependent on several factors, including pH, temperature, and solvent composition. researchgate.netmdpi.com
The dansylation of amino acids is typically carried out in an aqueous-organic mixture, such as acetone-water, at a pH between 9.5 and 10. researchgate.net This alkaline condition is crucial to ensure the amino group is unprotonated and thus sufficiently nucleophilic to react with dansyl chloride. usda.gov However, the pH must be carefully controlled, as excessively high pH can promote the hydrolysis of dansyl chloride to the non-reactive dansyl sulfonic acid. bsu.edu
Temperature also plays a significant role in the reaction kinetics. Elevated temperatures, often ranging from 38°C to 80°C, are employed to accelerate the reaction. researchgate.netresearchgate.net The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the degradation of the reactants and products. researchgate.net
The choice of solvent is another critical parameter. While acetone-water mixtures are common, other organic solvents like acetonitrile (B52724) can also be used. researchgate.netacs.org The organic solvent helps to solubilize the sparingly soluble dansyl chloride.
| Parameter | Optimal Range/Condition | Rationale |
| pH | 9.5 - 10.0 | Ensures the primary amine is deprotonated and nucleophilic. researchgate.netusda.gov |
| Temperature | 38°C - 80°C | Increases reaction rate. researchgate.netresearchgate.net |
| Solvent | Aqueous-organic mixture (e.g., acetone-water, acetonitrile) | Solubilizes dansyl chloride and the amino acid. researchgate.netacs.org |
| Quenching | Addition of a primary amine (e.g., N-methylamine) or adjustment of pH | Terminates the reaction by consuming excess dansyl chloride. bsu.edu |
Challenges and Innovations in Controlling Stereoselectivity during Dansylation of Chiral Amino Acids
A significant challenge in the dansylation of chiral amino acids like threonine is controlling the stereoselectivity of the reaction. Since the starting material is a racemic mixture (dl-threonine), the direct dansylation results in a racemic mixture of this compound.
Innovations to address this challenge often involve chromatographic techniques for the separation of the resulting enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common approach. nih.gov For instance, the use of a norvancomycin-bonded chiral stationary phase has been shown to effectively separate dansyl-amino acid enantiomers, including Dansyl-threonine. researchgate.net The separation mechanism relies on the differential interactions, such as ionic and hydrophobic interactions, between the enantiomers and the chiral stationary phase. nih.gov
Another approach involves the use of chiral additives in the mobile phase. nih.gov For example, the formation of ternary complexes with a copper(II) salt and a chiral ligand like L-histidine methyl ester can facilitate the separation of D and L dansyl amino acids. nih.gov The stereoselectivity in this method is influenced by steric interactions within the transient diastereomeric complexes. nih.gov
Synthesis of Novel this compound Conjugates and Analogues
The versatile structure of this compound allows for further chemical modifications to create novel conjugates and analogues with tailored properties for specific applications. researchgate.net
Functionalization at Threonine Side Chain and Dansyl Moiety
The hydroxyl group on the threonine side chain and the aromatic ring of the dansyl group are potential sites for functionalization. While direct modification of the threonine side chain's hydroxyl group can be challenging due to its relatively low nucleophilicity, it can be targeted under specific conditions. rsc.org
More commonly, the dansyl moiety can be modified prior to its reaction with threonine, or the entire this compound molecule can be used as a building block in further synthetic steps. For instance, derivatives of dansyl chloride can be synthesized and then reacted with dl-threonine to introduce new functionalities.
Strategies for Bioconjugation and Probe Development
This compound and its analogues are valuable as fluorescent probes in various biological studies. researchgate.net The strategies for their use in bioconjugation often involve linking them to larger biomolecules like proteins or nucleic acids. mdpi.comnih.gov
This can be achieved by activating the carboxylic acid group of this compound to form an active ester, which can then react with amine groups on a target biomolecule. Alternatively, if the dansyl group itself contains a reactive handle, it can be used for conjugation. The inherent fluorescence of the dansyl group, which is sensitive to the polarity of its local environment, makes these conjugates powerful tools for studying molecular interactions and dynamics. aatbio.com
Advanced Spectroscopic and Structural Elucidation Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Dansyl-dl-threonine and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed three-dimensional structure and conformational dynamics of molecules in solution. While specific conformational studies dedicated exclusively to this compound are not extensively documented in the literature, the principles of NMR analysis applied to dansylated amino acids and threonine-containing peptides provide a clear framework for its structural investigation.
The conformation of this compound is determined by the rotational freedom around several key single bonds, leading to various possible spatial arrangements (conformers). NMR techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for this analysis. NOESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), allowing for the determination of spatial proximities. For this compound, NOESY cross-peaks would reveal correlations between the protons of the dansyl group's naphthalene (B1677914) ring and the protons of the threonine backbone (α-CH, β-CH) and side chain (γ-CH3). The presence and intensity of these cross-peaks are used to generate distance constraints for molecular modeling and to define the preferred orientation of the bulky dansyl group relative to the amino acid moiety.
Furthermore, the analysis of scalar coupling constants (J-couplings) from high-resolution 1H NMR spectra provides information about dihedral angles along the Cα-Cβ bond of the threonine residue. These coupling constants, in conjunction with the Karplus equation, help to define the rotameric preferences of the threonine side chain. In derivatives or peptides, chemical shift mapping can also be employed, where changes in the chemical shifts of protons upon modification or binding can indicate regions of the molecule involved in conformational changes or intermolecular interactions.
Utilization of Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical characterization of chiral molecules like this compound. These techniques measure the differential interaction of left- and right-circularly polarized light with the molecule, providing information about its absolute configuration and conformation in solution.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light. For this compound, the chiral centers in the threonine moiety induce a CD signal. The dansyl group itself is achiral, but when attached to the chiral threonine, it becomes part of a chiral environment. Electronic transitions within the dansyl chromophore can become optically active, giving rise to induced circular dichroism (ICD) signals. These ICD bands, typically observed in the near-UV region corresponding to the absorption of the dansyl group, are sensitive to the conformation and the absolute configuration of the amino acid. The sign and magnitude of these Cotton effects can be used to distinguish between Dansyl-l-threonine and Dansyl-d-threonine enantiomers.
Optical Rotatory Dispersion (ORD) measures the variation of optical rotation as a function of the wavelength of light. nih.gov An ORD spectrum provides information similar to a CD spectrum, showing characteristic Cotton effects in the regions of absorption. acs.org While CD spectroscopy is often preferred due to its higher resolution of individual electronic transitions, ORD can be a complementary technique for stereochemical assignment. The shape and sign of the ORD curve for this compound are directly related to its stereochemistry.
In-depth Fluorescence Spectroscopy of this compound
The dansyl group is a renowned fluorophore, making fluorescence spectroscopy a primary tool for studying this compound. Its emission properties are highly sensitive to the local environment, which allows it to be used as a versatile molecular probe.
This compound exhibits characteristic absorption and emission spectra. The dansyl chromophore typically absorbs maximally in the ultraviolet (UV) region, around 330-340 nm. researchgate.netmdpi.com Following excitation, it emits fluorescence in the visible region, with an emission maximum that is highly dependent on the solvent environment but generally falls between 500 and 580 nm. rsc.org This large separation between the excitation and emission maxima, known as the Stokes shift, is a significant advantage as it minimizes self-absorption and improves detection sensitivity. nih.gov
The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is a key photophysical parameter. For dansyl derivatives, the quantum yield is highly variable and exquisitely sensitive to the polarity of the surrounding environment. In nonpolar, aprotic solvents like dioxane, dansylated amino acids can exhibit high quantum yields (e.g., up to 0.7). bachem.com Conversely, in highly polar, protic solvents such as water, the quantum yield is dramatically reduced, often to values below 0.1. rsc.orgbachem.com This behavior is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides an efficient non-radiative decay pathway, thus quenching fluorescence.
The profound sensitivity of the dansyl group's fluorescence to its immediate surroundings is one of its most useful properties. nih.gov This phenomenon, known as solvatochromism, manifests as a shift in the emission wavelength and a change in quantum yield in response to solvent polarity.
When a dansyl derivative is moved from a nonpolar to a polar solvent, a significant red-shift (a shift to longer wavelengths) in its emission maximum is observed. semanticscholar.org For instance, the emission maximum for a dansyl-amino acid can shift from ~510 nm in ethyl acetate (B1210297) to ~580 nm in water. rsc.org This large shift is due to the stabilization of the more polar excited state by the polar solvent molecules. This property allows this compound to act as a probe for the polarity of its microenvironment. When bound to a hydrophobic pocket in a protein, for example, it will exhibit a blue-shifted emission and enhanced fluorescence intensity compared to its state in an aqueous buffer. nih.govsemanticscholar.org
The fluorescence of this compound can be diminished or "quenched" by various molecular processes. Quenching can occur through two primary mechanisms: static and dynamic. spectroscopyonline.comresearchgate.net
Dynamic (or collisional) quenching occurs when the quencher molecule collides with the fluorophore while it is in the excited state. aatbio.comrose-hulman.edu This interaction provides a non-radiative pathway for the excited fluorophore to return to the ground state, resulting in a decrease in both fluorescence intensity and lifetime. spectroscopyonline.com The efficiency of dynamic quenching is dependent on factors like temperature and viscosity, which affect the rate of diffusion and collisions. aatbio.com Common quenchers for dansyl fluorescence include molecular oxygen, iodide ions, and electron-deficient molecules like nitroaromatics. rose-hulman.edu
Förster Resonance Energy Transfer (FRET) is another important mechanism that can modulate the fluorescence of this compound. FRET is a non-radiative process where energy is transferred from an excited donor fluorophore to a suitable acceptor molecule in close proximity (typically 1-10 nm). interchim.fr The dansyl group can act as either a donor or an acceptor in a FRET pair.
Dansyl as Donor: When paired with a suitable acceptor (e.g., fluorescein (B123965), rhodamine), the emission spectrum of the dansyl group must overlap with the absorption spectrum of the acceptor. nih.govnih.gov Upon excitation of the dansyl donor, energy can be transferred to the acceptor, leading to quenching of the dansyl fluorescence and sensitized emission from the acceptor.
Dansyl as Acceptor/Quencher: The dansyl group can also function as an acceptor for a donor with a higher energy emission, such as tryptophan. interchim.fracs.org In this case, excitation of tryptophan can lead to energy transfer to the dansyl moiety, quenching the tryptophan fluorescence and causing the dansyl group to fluoresce. This principle is widely used to study protein conformation and binding events. bakerlab.org
Mass Spectrometry (MS) Based Approaches for Structural Confirmation and Molecular Weight Analysis
Mass spectrometry (MS) is a cornerstone analytical technique for the unambiguous confirmation of molecular identity. It provides precise molecular weight information and structural details through fragmentation analysis. For this compound, MS is used to verify its synthesis and purity.
Liquid chromatography coupled with mass spectrometry (LC-MS) is the most common approach for analyzing dansylated amino acids. nih.govspringernature.comresearchgate.net Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules, typically generating protonated molecular ions, [M+H]+. nih.govresearchgate.net The dansylation process itself significantly enhances the ionization efficiency in positive-ion ESI mode due to the presence of the tertiary amine on the dansyl group. nih.gov
The exact mass of this compound (C16H20N2O5S) is 352.110 Da. High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can measure this mass with high accuracy, confirming the elemental composition. acs.org
Tandem mass spectrometry (MS/MS) is employed to confirm the structure through controlled fragmentation of the parent ion. The fragmentation of dansylated amino acids is well-characterized. A hallmark of the dansyl group is the production of specific signature fragment ions. Collision-induced dissociation (CID) of the protonated this compound ion ([M+H]+ at m/z 353.1) would be expected to yield characteristic fragments corresponding to the dansyl moiety, most notably ions at m/z 170/171 (corresponding to the dimethylaminonaphthalene fragment) and m/z 234 (the dansyl group itself). researchgate.netnih.gov Other fragments would arise from losses from the threonine side chain (e.g., loss of H2O) and the carboxylic acid group (loss of HCOOH). uni-muenster.de The observation of these specific fragments provides definitive structural confirmation.
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For this compound, HRMS provides an accurate mass measurement that can confirm its chemical formula, C₁₆H₂₀N₂O₅S. The derivatization of threonine with a dansyl group enhances its ionization efficiency in techniques like electrospray ionization (ESI), leading to a stronger signal in the mass spectrometer. nih.gov
The theoretical monoisotopic mass of neutral this compound is 352.109293 Da. chemspider.com In positive ion mode ESI-HRMS, the compound is typically observed as the protonated molecule, [M+H]⁺. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions. The measured accurate mass is then compared to the theoretical mass, with the difference, or mass error, typically being in the low parts-per-million (ppm) range, which provides high confidence in the compound's identification.
| Chemical Formula | Ion Species | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₁₆H₂₀N₂O₅S | [M] | 352.109293 |
| C₁₆H₂₁N₂O₅S⁺ | [M+H]⁺ | 353.117068 |
| C₁₆H₂₀N₂NaO₅S⁺ | [M+Na]⁺ | 375.099013 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would induce fragmentation at specific bonds, providing insights into its molecular structure.
The fragmentation of dansyl derivatives is well-characterized and typically yields signature ions. researchgate.netnih.gov The most prominent of these are the dimethylaminonaphthalene fragment at m/z 170 and the dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) fragment at m/z 234 . researchgate.netnih.gov The fragmentation of the threonine moiety is also predictable, often involving the loss of water (H₂O) and formic acid (HCOOH). uni-muenster.de
A plausible fragmentation pathway for protonated this compound ([C₁₆H₂₁N₂O₅S]⁺, m/z 353.12) would involve:
Neutral loss of H₂O (18.01 Da) from the hydroxyl group of the threonine side chain or the carboxylic acid group.
Neutral loss of HCOOH (46.01 Da) from the carboxylic acid group.
Cleavage of the sulfonamide bond , leading to the characteristic dansyl fragment ions.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Identity |
|---|---|---|
| 353.12 | 335.11 | [M+H-H₂O]⁺ |
| 353.12 | 307.11 | [M+H-HCOOH]⁺ |
| 353.12 | 234.06 | [C₁₂H₁₂NO₂S]⁺ (Dansyl moiety) |
| 353.12 | 170.10 | [C₁₂H₁₂N]⁺ (Dimethylaminonaphthalene moiety) |
| 353.12 | 119.08 | [C₄H₉NO₃+H]⁺ (Protonated Threonine) |
X-ray Crystallography and Diffraction Studies of this compound and its Co-crystals
The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a subject of significant interest. nih.govnih.govrsc.orgekb.eg Amino acids are excellent candidates for co-crystal formation due to their ability to form robust hydrogen-bonded networks. nih.gov this compound, with its multiple hydrogen bond donors and acceptors, could potentially form co-crystals with other molecules, including other amino acids or pharmaceutically active ingredients. Such co-crystals could exhibit modified physicochemical properties, such as solubility and stability. nih.govnih.gov
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be a composite of the vibrational modes of the dansyl group and the threonine moiety.
Key expected absorption bands include:
N-H stretching from the sulfonamide and amino acid groups, typically in the range of 3200-3400 cm⁻¹.
O-H stretching from the carboxylic acid and hydroxyl groups, which would appear as a broad band around 2500-3300 cm⁻¹.
C-H stretching from the aromatic and aliphatic parts of the molecule, usually observed between 2850-3100 cm⁻¹.
C=O stretching of the carboxylic acid, a strong band around 1700-1760 cm⁻¹.
S=O stretching of the sulfonyl group, with characteristic asymmetric and symmetric vibrations around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. semanticscholar.org
C=C stretching of the naphthalene ring, appearing in the 1450-1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide/Amine) | Stretching | 3200-3400 |
| O-H (Carboxylic acid/Hydroxyl) | Stretching | 2500-3300 (broad) |
| C-H (Aromatic/Aliphatic) | Stretching | 2850-3100 |
| C=O (Carboxylic acid) | Stretching | 1700-1760 |
| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | ~1350 & ~1160 |
| C=C (Aromatic) | Stretching | 1450-1600 |
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the strong absorption of the dansyl chromophore. mdpi.comresearchgate.net The naphthalene ring system of the dansyl group gives rise to characteristic absorption bands in the ultraviolet and near-visible regions. semanticscholar.org In contrast, dl-threonine (B559546) itself does not exhibit significant absorption in the near-UV and visible regions. researchgate.netresearchgate.net
For dansyl derivatives, typical absorption maxima are observed around 250-260 nm and 330-350 nm. semanticscholar.orgresearchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity and the local chemical environment. The long-wavelength absorption band is responsible for the characteristic fluorescence of dansyl derivatives.
| Chromophore | Expected λmax (nm) | Associated Electronic Transitions |
|---|---|---|
| Dansyl group | ~250-260 | π → π |
| Dansyl group | ~330-350 | π → π |
Applications in Analytical Chemistry and Advanced Separation Sciences
Development of High-Performance Liquid Chromatography (HPLC) Methods for Dansyl-dl-Threonine Analysis
HPLC has been extensively utilized for the analysis of dansylated amino acids, offering high resolution and sensitivity. Pre-column derivatization with dansyl chloride is a common strategy to enhance the detectability of amino acids like threonine. The resulting this compound can be effectively separated and quantified using various HPLC modes.
Reversed-phase HPLC (RP-HPLC) is the most prevalent method for the separation of dansylated amino acids, including this compound. In RP-HPLC, a nonpolar stationary phase, typically C8 or C18 silica (B1680970) gel, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For dansylated amino acids, gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation of a complex mixture of amino acids.
A common mobile phase system for the RP-HPLC separation of dansyl amino acids consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The separation of Dansyl-threonine has been successfully achieved on C18 columns. bsu.eduresearchgate.net The elution order in RP-HPLC is generally from the most polar to the least polar compounds.
Normal-phase HPLC (NP-HPLC), which utilizes a polar stationary phase (e.g., silica or alumina) and a nonpolar mobile phase, is less commonly used for the analysis of dansyl amino acids. However, it can offer alternative selectivity for certain applications. In NP-HPLC, polar compounds are retained more strongly on the stationary phase.
Table 1: Comparison of Reversed-Phase and Normal-Phase HPLC for Dansyl Amino Acid Analysis
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., Silica, Alumina) |
| Mobile Phase | Polar (e.g., Acetonitrile/Water, Methanol/Water) | Nonpolar (e.g., Hexane, Chloroform) |
| Separation Principle | Hydrophobic interactions | Adsorption and polarity-based interactions |
| Elution Order | Polar compounds elute first | Nonpolar compounds elute first |
| Common Application | Widely used for dansyl amino acids | Less common, offers alternative selectivity |
The separation of the d- and l-enantiomers of threonine is crucial in many biological and pharmaceutical studies. Chiral HPLC is a powerful technique for the enantiomeric resolution of Dansyl-threonine isomers. This can be achieved using either chiral stationary phases (CSPs) or chiral mobile phase additives (CMPAs).
Chiral Stationary Phases (CSPs): CSPs are packed with a chiral selector that can stereoselectively interact with the enantiomers of the analyte. Several types of CSPs have been successfully employed for the separation of dansyl amino acid enantiomers. Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have demonstrated excellent enantioselectivity for a wide range of amino acids. Another class of effective CSPs for this purpose are crown ethers, which are particularly well-suited for the separation of D- and L-amino acid enantiomers.
Chiral Mobile Phase Additives (CMPAs): An alternative approach involves adding a chiral selector to the mobile phase. This chiral selector forms transient diastereomeric complexes with the enantiomers of this compound, which can then be separated on a conventional achiral stationary phase (e.g., C18). Ligand-exchange chromatography is a common technique where a metal ion (e.g., Cu(II)) and a chiral ligand are added to the mobile phase to achieve enantioseparation.
Capillary Electrophoresis (CE) for High-Resolution Analysis of this compound and its Derivatives
Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption, making it a valuable tool for the analysis of this compound.
The chiral separation of this compound enantiomers by CE is a significant application. This is typically achieved by adding a chiral selector to the background electrolyte (BGE). The optimization of several electrophoretic parameters is critical for achieving effective chiral recognition and resolution.
Chiral Selectors: A variety of chiral selectors have been investigated for the enantioseparation of dansyl amino acids in CE. These include:
Cyclodextrins (CDs): Native and derivatized cyclodextrins are widely used chiral selectors in CE. They form inclusion complexes with the analytes, and the different stability of the diastereomeric complexes formed with each enantiomer leads to their separation. nih.gov
Ligand-Exchange Complexes: Similar to chiral HPLC, ligand-exchange CE can be performed by adding a metal ion and a chiral ligand (e.g., an amino acid or its derivative) to the BGE. nih.gov These form ternary complexes with the dansylated amino acid enantiomers, leading to differential migration.
Molecular Micelles: Chiral surfactants that form micelles can also be used as pseudostationary phases in a technique called micellar electrokinetic chromatography (MEKC) for enantiomeric separations. nih.govtdl.org
Optimization Parameters: The key parameters that are optimized to enhance chiral resolution include:
Buffer pH: The pH of the BGE affects the charge of both the analyte and the chiral selector, influencing their interaction and electrophoretic mobility. nih.gov
Selector Concentration: The concentration of the chiral selector is a crucial factor; increasing the concentration generally improves resolution up to a certain point. nih.gov
Temperature: Temperature can affect the stability of the transient diastereomeric complexes and the viscosity of the BGE, thereby influencing the separation. nih.gov
Organic Modifiers: The addition of organic solvents like methanol or acetonitrile to the BGE can modify the selectivity and resolution of the separation. nih.gov
Table 2: Chiral Selectors for CE Separation of Dansyl Amino Acids
| Chiral Selector Type | Example | Separation Principle |
| Cyclodextrins | β-cyclodextrin, mono-(3-methyl-imidazolium)-β-cyclodextrin chloride nih.gov | Inclusion complexation |
| Ligand-Exchange | Zinc(II)-L-phenylalaninamide complex nih.gov | Formation of ternary diastereomeric complexes |
| Molecular Micelles | Poly-sodium N-undecanoyl-(L)-Leucylvalinate nih.govtdl.org | Partitioning into a chiral micellar phase |
The hyphenation of capillary electrophoresis with mass spectrometry (CE-MS) provides a powerful analytical platform that combines the high separation efficiency of CE with the sensitive and selective detection capabilities of MS. nih.gov For the analysis of this compound, CE-MS offers several advantages, including unambiguous peak identification and the ability to analyze complex biological samples. uu.nl
The derivatization of threonine with dansyl chloride can enhance its detection by electrospray ionization-mass spectrometry (ESI-MS) by improving ionization efficiency. uu.nl CE-MS methods have been developed for the chiral separation and quantification of amino acid enantiomers in various matrices. uu.nlresearchgate.net
Thin Layer Chromatography (TLC) Applications for this compound Detection and Separation
Thin Layer Chromatography is a simple, cost-effective, and versatile separation technique that is well-suited for the qualitative and semi-quantitative analysis of dansyl amino acids. nih.govnih.gov Due to the fluorescent nature of the dansyl group, this compound can be easily visualized under UV light, making TLC an extremely sensitive method for its detection. nih.gov
The separation of dansyl amino acids by TLC is typically performed on polyamide or silica gel plates. nih.gov The choice of the stationary phase and the mobile phase composition is critical for achieving good separation. A variety of solvent systems have been developed for the resolution of different dansyl amino acids. For instance, a common mobile phase for separating dansylated compounds on silica gel plates is a mixture of chloroform (B151607) and triethylamine.
While TLC is often used for qualitative screening, quantitative analysis can also be performed using densitometry. The technique is particularly useful for identifying the N-terminal amino acid of proteins and peptides after hydrolysis. nih.gov
Table 3: Common TLC Systems for Dansyl Amino Acid Separation
| Stationary Phase | Common Mobile Phase(s) | Detection Method |
| Polyamide Sheets | Water/Formic Acid, Benzene/Acetic Acid (two-dimensional TLC) | UV light |
| Silica Gel Plates | Chloroform/Triethylamine, n-Butanol/Acetic Acid/Water | UV light |
Development of Robust and Sensitive Quantification Methods for Amino Acids using Dansyl Derivatization
The derivatization of amino acids with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride (Dns-Cl), is a cornerstone technique in analytical chemistry for the robust and sensitive quantification of amino acids. nih.govmdpi.comspringernature.com This pre-column derivatization method is widely employed due to its simplicity and effectiveness in enhancing the detectability of amino acids, which often lack a strong native chromophore or fluorophore. nih.govrsc.org The process involves the reaction of dansyl chloride with the primary and secondary amino groups of amino acids under alkaline conditions (typically pH 9.5–10), yielding highly fluorescent and UV-absorbent dansylated derivatives. researchgate.net These derivatives are significantly more hydrophobic than their parent molecules, which facilitates their separation on reverse-phase high-performance liquid chromatography (RP-HPLC) columns. nih.govbsu.edu
The development of these methods has been driven by the need for reliable quantification in diverse and complex biological samples. mdpi.comspringernature.com Researchers have optimized various parameters of the dansylation reaction, including pH, temperature, and reaction time, to ensure complete derivatization and stable products. researchgate.netresearchgate.net For instance, the reaction is often performed at elevated temperatures (e.g., 60°C for 60 minutes) to ensure efficiency. researchgate.net Following derivatization, the excess dansyl chloride is typically quenched to prevent interference during chromatographic analysis. bsu.edu
Separation of the resulting dansyl-amino acids is commonly achieved using C8 or C18 reversed-phase columns with gradient elution. researchgate.netresearchgate.net The enhanced spectroscopic properties of the dansyl group allow for highly sensitive detection using several techniques. UV detectors are commonly used, with monitoring wavelengths typically around 250 nm. researchgate.net For even greater sensitivity, fluorescence detectors are employed, capitalizing on the inherent fluorescence of the dansyl moiety (excitation ~324-340 nm, emission ~510-559 nm). springernature.comresearchgate.net
The coupling of liquid chromatography with mass spectrometry (LC-MS) has further advanced the quantification of dansylated amino acids. nih.govspringernature.com Dansylation significantly boosts the signal in positive mode electrospray ionization, allowing for extremely low detection limits. nih.gov This approach provides high selectivity and specificity, enabling the accurate measurement of amino acids in complex matrices. nih.govrsc.org Method validation studies have consistently demonstrated the robustness of dansylation-based quantification, showing excellent linearity, accuracy, precision, and low limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net For example, a detailed LC-MS method for proteinogenic amino acids identified a specific quantifier ion and retention time for dansyl-threonine, showcasing the method's specificity. nih.gov
The versatility and reliability of this approach have led to its application in numerous fields, from analyzing the amino acid profile of protein hydrolysates to quantifying free amino acids in biological fluids and food products. researchgate.netcabidigitallibrary.orgnih.gov
Detailed Research Findings
Numerous studies have validated HPLC and LC-MS methods for quantifying amino acids using dansyl derivatization, establishing key performance metrics.
One representative RP-HPLC-DAD method developed for the analysis of 19 amino acids in protein hydrolysates demonstrated excellent linearity across a concentration range of 0.05 to 0.5 mmol/l for all tested amino acids, with quantification performed at a wavelength of 250 nm. researchgate.net Another study focusing on neuroactive amino acids established the method's reliability by determining standard curves, recovery rates, analytical precision, and detection limits. nih.gov
In the analysis of free amino acids in honey, a method using a hydrophilic interaction liquid chromatography (HILIC) column reported mean percentage recoveries of 82.4% or higher, with a relative standard deviation (RSD) of less than 4%, indicating good accuracy and precision. cabidigitallibrary.org A separate HPLC method with fluorescence detection validated for lysine (B10760008) quantification reported detection and quantification limits below 1.24 µM and 4.14 µM, respectively, with an accuracy of 92% ± 2%. mdpi.com
For LC-MS applications, a robust protocol was established for analyzing all 20 proteinogenic amino acids. nih.gov This method provides specific parameters, including retention times and quantifier ions for each dansylated amino acid, which are crucial for accurate identification and quantification. nih.gov The data from this research is particularly valuable for setting up targeted quantification assays on various mass spectrometry platforms. nih.gov
The following tables summarize key validation and performance data from various research findings, illustrating the robustness and sensitivity of quantification methods based on dansyl derivatization.
Table 1: Performance Characteristics of an HPLC-UV Method for Dansylated Amino Acids This table presents data from a validated method for the quantification of various amino acids as their dansyl derivatives.
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 0.5 mmol/l | researchgate.net |
| Correlation Coefficient (r²) | > 0.998 | researchgate.net |
| Quantification Wavelength | 250 nm | researchgate.net |
| Mean Recovery | 82.4% - 108% | researchgate.netcabidigitallibrary.org |
| Precision (RSD) | < 5% | researchgate.net |
| Limit of Detection (LOD) | 0.32 - 0.56 mg/L | researchgate.net |
Table 2: LC-MS Parameters for the Quantification of this compound This table details the specific parameters for identifying and quantifying this compound using a liquid chromatography-mass spectrometry method.
| Parameter | Value | Reference |
| Analyte | Dansyl-Threonine | nih.gov |
| Retention Time | 11.1 min | nih.gov |
| Quantifier Ion (m/z) | 353.1323 | nih.gov |
| Ionization Mode | Positive Electrospray | nih.gov |
| Separation Column | Reverse Phase C18 | nih.gov |
Role in Biochemical and Biophysical Research Methodologies
Utilization of Dansyl-dl-Threonine as a Fluorescent Probe for Studying Protein Structure and Dynamics
The dansyl group, when attached to molecules like dl-threonine (B559546), acts as a fluorescent reporter. medchemexpress.com The fluorescence emission of the dansyl moiety is highly dependent on the polarity of its surrounding environment. In a nonpolar, hydrophobic environment, such as the interior of a folded protein, its fluorescence intensity increases and the emission maximum shifts to a shorter wavelength (a blue shift). Conversely, in a polar, aqueous environment, its fluorescence is quenched, and the emission maximum shifts to a longer wavelength (a red shift). This solvatochromic property makes dansyl-labeled compounds like this compound powerful probes for investigating protein structure and dynamics. mdpi.comresearchgate.net
This compound and other dansylated amino acids are utilized to study the binding of ligands to proteins. researchgate.net The binding of a dansylated ligand to a protein's binding site often results in a change in the fluorescence signal, which can be used to determine binding affinities and to characterize the binding pocket. For instance, studies on human serum albumin (HSA) have employed various dansylated amino acids to map its drug-binding sites. researchgate.net While specific studies focusing solely on this compound are not extensively detailed in the provided results, the principle is broadly applicable. The change in fluorescence upon binding provides insights into the hydrophobicity of the binding site and can be used in competitive binding assays to screen for other potential ligands. researchgate.netscribd.com
A hypothetical example of how this compound could be used to study protein-ligand interactions is presented in the table below.
| Experimental Step | Observation | Interpretation |
| 1. Measure the fluorescence of this compound in an aqueous buffer. | Low fluorescence intensity, emission maximum at a longer wavelength. | Dansyl group is in a polar environment and its fluorescence is quenched. |
| 2. Add a target protein to the solution. | An increase in fluorescence intensity and a blue shift in the emission maximum. | This compound has bound to a hydrophobic pocket on the protein surface. |
| 3. Add a competing, non-fluorescent ligand. | A decrease in fluorescence intensity and a red shift in the emission maximum. | The competing ligand has displaced this compound from the binding site. |
This table represents a hypothetical experimental workflow and expected outcomes based on the known principles of fluorescence spectroscopy and protein-ligand interactions.
The sensitivity of the dansyl group's fluorescence to its local environment makes this compound a useful tool for monitoring conformational changes in proteins and other macromolecules. mdpi.com A change in the protein's conformation can alter the position of the dansyl probe, moving it to a more or less solvent-exposed region, which in turn changes its fluorescence properties. For example, the folding or unfolding of a protein can be monitored by observing the fluorescence of a covalently attached dansyl probe. mdpi.com Similarly, ligand-induced conformational changes can be detected by changes in the fluorescence of a dansyl-labeled molecule non-covalently bound to the protein. niph.go.jp
Applications in Enzyme Kinetics and Mechanistic Studies in Cell-Free Systems
In cell-free systems, which allow for the study of biological processes in a controlled environment outside of a living cell, this compound can be used to study enzyme kinetics and mechanisms. research-solution.commdpi.com For enzymes that recognize threonine or similar amino acids as substrates, this compound can act as a fluorescent substrate analog. The binding of the dansylated substrate to the enzyme's active site, or the catalytic conversion of the substrate to a product, can lead to a change in the fluorescence signal. This allows for the continuous monitoring of the enzymatic reaction, providing data to determine kinetic parameters such as Km and kcat. nih.govnih.govwordpress.com
For example, research on protein farnesyltransferase has utilized dansylated peptides to continuously monitor enzyme activity through fluorescence changes. nih.govnih.gov While these studies did not specifically use this compound, the methodology is directly transferable.
Development of this compound Based Biosensors and Assays for In Vitro Detection
The fluorescent properties of this compound can be harnessed to develop biosensors and assays for the in vitro detection of specific analytes. frontiersin.org A biosensor based on this compound could be designed where the binding of a target molecule to a receptor linked to the dansylated compound causes a measurable change in fluorescence. For instance, a genetically encoded biosensor for branched-chain amino acids has been developed using a similar principle, where the binding of the target amino acid to a protein domain causes a conformational change that alters the fluorescence resonance energy transfer (FRET) between two fluorescent proteins. acs.org A similar strategy could be employed with this compound, where it could be incorporated into a synthetic peptide or protein that acts as the recognition element of the biosensor.
Studies on Threonine Metabolism Pathways Using Dansyl-Labeled Analogues in Model Organisms (e.g., microorganisms, cell lines)
Dansyl-labeled amino acids, including analogues of threonine, are valuable tools for studying amino acid metabolism in model organisms like microorganisms and in cell lines. frontiersin.orgnih.govwikipedia.orgmdpi.com The fluorescent tag allows for the sensitive detection and quantification of the labeled amino acid and its metabolites, which can be separated using techniques like high-performance liquid chromatography (HPLC). researchgate.net
By introducing this compound to cells, researchers can study the activity of threonine transporters. The uptake of the fluorescent analogue into the cells can be monitored over time using fluorescence microscopy or flow cytometry. nih.govfrontiersin.org This allows for the characterization of transporter kinetics and specificity.
Furthermore, once inside the cell, this compound can be acted upon by metabolic enzymes involved in the threonine metabolic pathway. wikipedia.org The fluorescent products of these enzymatic reactions can be identified and quantified, providing insights into the activity of enzymes like threonine dehydrogenase and threonine dehydratase under various physiological or pathological conditions. nih.govnih.gov
Below is a table summarizing research findings related to threonine metabolism and transport that could be investigated using a dansylated analogue.
| Research Area | Organism/System | Key Findings/Potential Applications of this compound | References |
| Threonine Metabolism | Escherichia coli | Elucidation of key metabolic features and flux in L-threonine synthesis pathways. This compound could trace metabolic flow. | frontiersin.org |
| Threonine Transport | Murine P388 leukemia cells | Characterization of a Na+-dependent amino acid transport system for L-threonine. This compound could be used to visualize and quantify uptake. | nih.gov |
| Threonine Dehydratase Activity | Rats | Investigation of the induction and activity of serine-threonine dehydratase in response to dietary threonine levels. | nih.gov |
| Threonine Uptake Mechanisms | Escherichia coli K-12 | Identification of multiple routes for L-threonine uptake. This compound could help differentiate between transport systems. | frontiersin.org |
Role of Threonine Derivatives in Cellular Processes (excluding clinical)
Threonine, an essential amino acid, and its derivatives are fundamental to a multitude of non-clinical cellular processes, ranging from protein synthesis and post-translational modifications to metabolic regulation and cell signaling. ontosight.aimdpi.com The unique hydroxyl group in threonine's side chain allows for significant modifications, leading to derivatives that are pivotal for cellular homeostasis, growth, and function. rupahealth.com The study of these processes is often facilitated by synthetic derivatives like this compound, which serve as fluorescent probes in various biochemical and biophysical research methodologies. nih.govmdpi.com
Threonine derivatives are integral to the regulation of protein function through post-translational modifications, most notably phosphorylation. ontosight.ai Threonine kinases phosphorylate the hydroxyl group of threonine residues within proteins, converting them to phosphothreonine. rupahealth.com This modification is a critical switch in numerous signaling pathways that control cell cycle progression, apoptosis, and metabolism. rupahealth.comontosight.ai
Furthermore, threonine derivatives are involved in modulating complex signaling networks. Threonine can influence the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth and proliferation. mdpi.comfrontiersin.orgnih.gov Its transport into the cell, mediated by specific amino acid transporters, can initiate signaling cascades that promote cMyc expression in embryonic stem cells. frontiersin.orgnih.gov Threonine is also vital for the synthesis of structural proteins and gut mucin, which is essential for maintaining the protective mucus layer of the intestinal lining. mdpi.comrupahealth.com
The investigation of these cellular roles is heavily reliant on analytical techniques. This compound, a fluorescently labeled version of threonine, is used extensively in research settings. bsu.eduthermofisher.com The dansyl group acts as a fluorophore, allowing for the sensitive detection and quantification of threonine in various biological samples through methods like high-performance liquid chromatography (HPLC) with fluorescence detection. bsu.eduresearchgate.netresearchgate.net This enables researchers to trace the uptake, metabolism, and incorporation of threonine within cells, providing detailed insights into the dynamics of the cellular processes it governs. nih.govmdpi.com
Research Findings on Threonine Derivatives in Cellular Functions
Detailed studies have elucidated the specific functions of various threonine derivatives in cellular mechanisms. The following table summarizes key findings from non-clinical research.
| Derivative/Process | Cellular Role | Key Research Findings |
| Phosphothreonine | Signal Transduction | A result of post-translational modification by threonine kinases, it is crucial for activating or deactivating proteins in signaling cascades like the MAPK and TOR pathways. ontosight.aimdpi.comrupahealth.com Abnormal phosphorylation patterns are often studied in research models of disease. |
| Threonine Metabolism Products (e.g., Glycine (B1666218), Acetyl-CoA) | Biosynthesis & Epigenetics | In embryonic stem cells, threonine is catabolized by threonine dehydrogenase to produce glycine and acetyl-CoA, which are vital substrates for nucleotide synthesis and histone modifications that maintain pluripotency. frontiersin.org |
| Threonine in Protein Synthesis | Structural & Functional Proteins | Threonine is an essential building block for proteins, including mucin-2, which is critical for the intestinal mucus barrier. mdpi.comrupahealth.com Its availability influences the rate of protein synthesis in tissues like skeletal muscle. mdpi.com |
| Threonine in Stem Cells | Proliferation & Pluripotency | Threonine supports the proliferation and self-renewal of embryonic stem cells (ESCs) by providing substrates for biosynthesis and by activating signaling pathways such as mTOR. mdpi.comfrontiersin.orgnih.gov |
Analytical Applications of Dansylated Threonine
The use of dansyl chloride to derivatize amino acids is a well-established method for their quantification and identification in complex biological mixtures. bsu.eduresearchgate.net this compound can be separated and detected with high sensitivity, aiding the study of threonine's role in cellular functions. researchgate.netsielc.com
| Analytical Technique | Application of this compound | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Quantification of threonine in biological samples like cell cultures or protein hydrolysates. bsu.edumjcce.org.mk | Commonly uses a reversed-phase C18 column with fluorescence detection. bsu.eduresearchgate.net The derivatization with dansyl chloride allows for detection in the femtomole range. bsu.edu |
| Thin-Layer Chromatography (TLC) | Separation of DL-threonine enantiomers and identification in mixtures. springernature.compnas.org | Polyamide sheets or silica (B1680970) gel plates are used, with visualization under UV light. researchgate.netpnas.org |
| Fluorescence Spectroscopy | Probing molecular interactions and environments. | The dansyl group is a fluorescent probe; its emission spectrum can shift based on its local environment, providing data on binding events. mdpi.comresearchgate.net Excitation and emission wavelengths for dansyl amino acids are typically around 324 nm and 559 nm, respectively. researchgate.net |
Theoretical and Computational Chemistry of Dansyl Dl Threonine
Quantum Chemical Calculations of Electronic Structure and Spectroscopic Properties
Quantum chemical calculations are fundamental to understanding the electronic characteristics of Dansyl-dl-threonine. Methods like Density Functional Theory (DFT) are employed to investigate its structural, electronic, and optical properties. researchgate.net Such calculations can determine electronic state energy values, oscillator strengths, and the orientation of transition dipole moments, which are crucial for interpreting UV-Visible absorption spectra. nih.gov
Computational studies on related molecules, such as dansyl chloride, have utilized DFT with generalized gradient approximation (GGA) and local density approximation (LDA) to calculate these properties. researchgate.net For instance, the analysis of the electronic transitions can reveal their nature, such as whether they involve charge transfer. nih.gov In donor-acceptor systems, it has been shown that the character of electronic transitions, like the S0→S1 and S0→S2 transitions, can be elucidated, indicating whether electron density moves from the donor to the acceptor moiety or vice versa. nih.gov
A combination of Molecular Dynamics (MD) and DFT has been used to study the absorption spectrum of molecules like poly(threonine) in water. researchgate.net This dual approach helps in understanding how solute-solvent interactions influence the spectroscopic properties, revealing changes in hydrogen bonding and their effect on the absorption maxima. researchgate.net
Table 1: Calculated Spectroscopic Properties of a Related Dansyl Compound
| Property | Calculated Value (GGA + TS) | Calculated Value (LDA) |
|---|---|---|
| Peak 1 Energy (eV) | 2.03 | - |
| Peak 2 Energy (eV) | 3.32 | - |
| Peak 3 Energy (eV) | 4.56 | - |
| Photon Energy Start (eV) | 1.25 | 1.06 |
This table presents data from a computational study on dansyl chloride, a related compound, illustrating the types of spectroscopic properties that can be determined through quantum chemical calculations. researchgate.net
Molecular Dynamics Simulations of this compound in Solution and Interacting with Model Biological Systems
Molecular dynamics (MD) simulations are a powerful tool for examining the behavior of this compound in various environments over time. These simulations provide atomistic-level insights into its interactions with solvent molecules and biological models. researchgate.net
MD simulations have been effectively used to study the chiral recognition mechanisms of dansyl amino acid derivatives with molecular micelles. nih.govtdl.orgresearchgate.net These studies often employ force fields like GAFF and ff19SB within simulation packages such as AMBER18 to model the system's dynamics. nih.gov By analyzing the trajectories, researchers can understand the molecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern the recognition and binding processes. nih.govtdl.orgresearchgate.net For example, simulations can reveal the preferred binding pockets and the specific intermolecular hydrogen bonds that contribute to the stability of the complex. nih.gov
In studies of dansyl-labeled protein domains, MD simulations can help predict the location of the dansyl group relative to binding pockets and how ligand binding might alter its environment. nih.gov This information is crucial for designing fluorescent probes where changes in the dansyl group's fluorescence signal report on binding events. nih.gov The simulations can show whether the dansyl moiety is positioned within or outside a binding pocket, which influences its response to ligand binding. nih.gov
Furthermore, MD simulations combined with experimental techniques like Raman spectroscopy can elucidate the structural evolution of systems like L-threonine/glycerol deep eutectic solvents under varying temperatures. researchgate.net These simulations highlight changes in hydrogen bonding networks and conformational rearrangements, providing a detailed understanding of the system's microscopic behavior. researchgate.net
Docking Studies and Predictive Modeling of Molecular Recognition and Binding
Docking studies are computational techniques used to predict the preferred orientation of one molecule when bound to a second. This method is instrumental in understanding the molecular recognition of this compound with various receptors.
In the context of chiral separations, molecular docking has been used to investigate the binding of dansyl amino acid enantiomers to chiral selectors like cyclodextrin (B1172386) derivatives. researchgate.net Software such as Autodock can calculate the binding free energy, helping to elucidate the chiral recognition mechanism. researchgate.net These studies often show that interactions like hydrogen bonding, π-interactions, and hydrophobic interactions are key to chiral recognition. researchgate.net
Docking, in conjunction with MD simulations, has been used to study the binding of dansyl amino acids to molecular micelles. nih.gov The process typically involves docking the enantiomers into identified binding pockets and ranking the poses based on a scoring function, such as the London dG scoring function, to estimate the binding free energy. nih.gov The results from these docking studies can then be used as the starting point for more extensive MD simulations to refine the binding poses and analyze the interactions in greater detail. nih.gov
Predictive modeling based on docking can also guide the design of fluorescently labeled proteins. nih.gov For instance, structural models of dansyl-labeled protein domains can be constructed to predict how the modification will affect ligand binding. nih.govniph.go.jp These models can show whether the dansyl group is likely to interfere with the binding site, thereby informing the selection of labeling positions. nih.govniph.go.jp
Table 2: Example Binding Free Energy Data from Docking and MD Simulations of Dansyl Amino Acid Enantiomers with a Molecular Micelle
| Dansyl Amino Acid | Enantiomer | Preferred Binding Pocket | Binding Free Energy (kJ·mol⁻¹) |
|---|---|---|---|
| Dansyl-Leucine | L | - | -21.8938 |
| D | - | -14.5811 | |
| Dansyl-Norleucine | L | 1 | -22.1763 |
| D | 1 | -15.9457 | |
| Dansyl-Tryptophan | L | 3 | -21.3329 |
| D | 2 | -13.6408 | |
| Dansyl-Phenylalanine | L | - | -13.3349 |
| D | - | -12.0959 |
This table presents a summary of binding free energy values for different dansyl amino acid enantiomers interacting with a molecular micelle, as determined by computational studies. tdl.orgresearchgate.net The data illustrates how these methods can quantify the energetic differences in binding between enantiomers.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis of Dansyl-Threonine Derivatives
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) analyses are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com While specific QSAR studies focusing solely on this compound are not prevalent in the provided search results, the principles of QSAR can be applied to its derivatives to predict their properties and guide the design of new molecules with desired activities. nih.govresearchgate.netanalis.com.my
A QSAR study involves calculating molecular descriptors for a set of compounds and correlating them with their measured biological activity. mdpi.com These descriptors can encode information about the molecule's size, shape, aromaticity, and polarizability. nih.gov Linear models like Multiple Linear Regression (MLR) and non-linear models such as Support Vector Machines (SVM) are often used to build the QSAR models. nih.gov
The process of developing a QSAR model typically involves:
Data Set Preparation : Compiling a set of molecules with known activities. mdpi.com
Descriptor Calculation : Generating a wide range of molecular descriptors. researchgate.net
Data Splitting : Dividing the data into a training set for model building and a test set for validation. mdpi.com
Model Building : Using statistical methods to create a model that relates the descriptors to the activity. analis.com.my
Model Validation : Assessing the predictive power of the model using internal and external validation techniques. mdpi.comnih.gov
For dansyl-threonine derivatives, QSAR could be employed to predict their binding affinity to a particular target, their fluorescence properties, or their chromatographic behavior. The insights gained from such studies could facilitate the rational design of new dansyl-based probes and ligands. researchgate.net
Emerging Research Avenues and Methodological Challenges
Integration of Dansyl-dl-Threonine in Microfluidic and Lab-on-a-Chip Technologies
The integration of this compound into microfluidic systems represents a significant leap forward in analytical chemistry, enabling rapid and sensitive analysis with minimal sample consumption. Lab-on-a-chip (LOC) devices, which miniaturize and integrate laboratory functions onto a single chip, are particularly well-suited for fluorescence-based detection methods. The inherent fluorescence of the dansyl group makes this compound an ideal candidate for such platforms.
In this context, the primary application is the high-resolution separation and quantification of amino acids from picoliter- to nanoliter-scale biological samples. Microchip capillary electrophoresis (MCE) is a leading technique where dansylated amino acids are separated in microfabricated channels under an electric field. The small dimensions of the channels lead to rapid separations, often completed in seconds rather than the tens of minutes required by conventional High-Performance Liquid Chromatography (HPLC). Furthermore, the reduced path length and small detection volumes on-chip can lead to a significant enhancement in detection sensitivity when coupled with laser-induced fluorescence (LIF) detectors. This approach is being investigated for applications in single-cell metabolomics, where quantifying amino acids like threonine within an individual cell is a key objective.
| Parameter | Conventional HPLC | Microfluidic (Lab-on-a-Chip) | Advantage of Microfluidics |
|---|---|---|---|
| Sample Volume | 10-100 µL | 1-10 nL | >1000x reduction, enabling rare sample analysis |
| Analysis Time | 20-60 minutes | 10-120 seconds | Significantly higher throughput |
| Reagent Consumption | Milliliters per run | Microliters per day | Reduced cost and waste |
| Separation Efficiency | High (10,000-50,000 plates/meter) | Very High (100,000-1,000,000 plates/meter) | Superior resolution of closely related compounds |
| Portability | Low (large benchtop instrument) | High (handheld or portable device potential) | Enables point-of-care or field analysis |
Advancements in High-Throughput Screening Methodologies Utilizing this compound
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and enzyme research, requiring robust and easily automatable assays. This compound and the underlying dansylation reaction are being adapted for HTS paradigms. The primary strategy involves using the fluorescence of the dansyl group as a readout to measure the activity of enzymes or transporters involved in threonine metabolism.
For example, in a screen for inhibitors of a specific amino acid transporter, cells could be incubated with a library of small molecules and a known concentration of threonine. After incubation, the remaining extracellular threonine can be derivatized with dansyl chloride. A potent inhibitor would block threonine uptake, resulting in a higher concentration of extracellular threonine and, consequently, a stronger fluorescence signal from the resulting Dansyl-threonine. This assay can be performed in 96-well or 384-well plate formats, allowing for the rapid testing of thousands of compounds. Researchers are also exploring fluorescence polarization (FP) assays, where the binding of Dansyl-threonine to a target protein (e.g., a threonine-binding enzyme) would slow its molecular rotation, leading to a measurable increase in fluorescence polarization.
| Step | Action | Purpose | Measurement Principle |
|---|---|---|---|
| 1. Plating | Dispense cells and test compounds into a multi-well plate. | Expose cells to a library of potential inhibitors. | N/A |
| 2. Substrate Addition | Add a fixed concentration of L-threonine to each well. | Initiate the transport process. | N/A |
| 3. Incubation | Allow time for cellular uptake of threonine. | Active transporters will reduce extracellular threonine concentration. | N/A |
| 4. Derivatization | Add Dansyl chloride solution to the supernatant of each well. | Label the remaining extracellular threonine, forming fluorescent Dansyl-L-threonine. | Stoichiometric reaction |
| 5. Signal Readout | Measure fluorescence intensity in each well using a plate reader. | Quantify the amount of un-transported threonine. | Higher fluorescence indicates transporter inhibition. |
Development of Photoactivatable and Responsive this compound Probes
A frontier in chemical biology is the creation of "smart" molecular probes that can be controlled by external stimuli or report on their local environment. Research is underway to modify the Dansyl-threonine scaffold to create such tools.
Photoactivatable ("Caged") Probes: This involves synthetically attaching a photolabile protecting group (PPG) to the dansyl moiety, rendering it non-fluorescent. The resulting "caged" Dansyl-threonine can be introduced into a biological system in an inactive state. Upon irradiation with light of a specific wavelength (typically UV), the PPG is cleaved, releasing the fluorescent Dansyl-threonine. This technique provides unparalleled spatiotemporal control, allowing researchers to "turn on" fluorescence in a specific subcellular location or at a precise moment in a biological process.
Responsive Probes: The fluorescence of the dansyl group is known to be sensitive to the polarity of its environment (solvatochromism). Advanced research aims to engineer this property by creating derivatives of Dansyl-threonine whose fluorescence intensity or emission wavelength changes predictably in response to specific analytes like metal ions, pH changes, or cellular redox state. For example, a derivative could be designed to chelate a specific metal ion, causing a conformational change that either quenches or enhances its fluorescence, thereby acting as a selective sensor.
Challenges in Separating and Characterizing Stereoisomers and Diastereomers of Dansyl-Threonine
This remains one of the most significant methodological challenges. The compound threonine possesses two chiral centers (the α-carbon and the β-carbon), giving rise to four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. When a racemic mixture of dl-threonine (B559546) (containing D- and L-threonine) is dansylated, the product is a mixture of two enantiomers: Dansyl-D-threonine and Dansyl-L-threonine. If allo-threonine isomers are also present, the analytical complexity increases substantially, as their dansylated products are diastereomers to the Dansyl-threonine enantiomers.
Separating these closely related species is non-trivial and requires specialized chiral separation techniques.
Chiral Chromatography (HPLC): This is the most common approach, utilizing a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. CSPs based on cyclodextrins, proteins, or polysaccharide derivatives can achieve baseline separation of Dansyl-D-threonine and Dansyl-L-threonine. However, finding a single column and mobile phase condition that can also resolve the allo-diastereomers simultaneously remains a difficult optimization problem.
Capillary Electrophoresis (CE): CE, particularly Micellar Electrokinetic Chromatography (MEKC), offers a powerful alternative. Chiral selectors, such as modified cyclodextrins (e.g., sulfated-β-cyclodextrin), are added to the background electrolyte. The selector forms transient, diastereomeric inclusion complexes with the Dansyl-threonine enantiomers, which then migrate at different velocities in the electric field, enabling their separation. This method is highly efficient but can be sensitive to minor changes in buffer pH, voltage, and selector concentration.
| Technique | Principle of Separation | Key Parameters / Reagents | Typical Outcome |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | CSP Type (e.g., β-cyclodextrin, cellulose-based); Mobile phase composition (acetonitrile/buffer ratio). | Good resolution of enantiomers (D/L forms). Resolution of diastereomers (allo forms) is highly dependent on the specific CSP. |
| Capillary Electrophoresis (CE) | Differential electrophoretic mobility of transient diastereomeric complexes. | Chiral Selector (e.g., HP-β-CD, Sulfated-β-CD); Buffer pH; Applied voltage. | Excellent resolution and very high efficiency. Can often resolve all four isomers in a single run with proper optimization. |
| Two-Dimensional LC (2D-LC) | Orthogonal separation mechanisms. An achiral column in the first dimension separates diastereomers, and a chiral column in the second resolves enantiomers. | Two different columns; Complex valving and instrumentation. | Comprehensive separation of all isomers but at the cost of increased analysis time and system complexity. |
Sustainability and Scalability in the Production and Application of this compound in Research
As the use of this compound expands, considerations of sustainability and scalability become more pertinent. The classic synthesis involves reacting dansyl chloride with threonine in an acetone-water solvent system under basic conditions, followed by purification, often via chromatography.
Sustainability (Green Chemistry): Research is aimed at making both the synthesis and application "greener." This includes exploring alternative, less hazardous solvents (e.g., ethanol, 2-MeTHF) or even solvent-free reaction conditions. Improving the atom economy of the reaction and developing purification methods that avoid large volumes of organic solvents, such as crystallization or precipitation, are key goals. In its application, the move towards microfluidics (Section 7.1) inherently promotes sustainability by drastically reducing solvent and reagent waste.
Scalability: Translating the laboratory-scale synthesis to a larger, industrial-scale production presents challenges in maintaining batch-to-batch consistency, purity, and yield. Heat management of the exothermic reaction and efficient mixing become critical. Flow chemistry is emerging as a promising solution. By performing the synthesis in a continuous flow reactor, chemists can achieve superior control over reaction temperature, time, and stoichiometry. This not only improves product consistency and safety but also allows for easier scaling by simply running the reactor for a longer duration, a concept known as "scaling-out" rather than "scaling-up."
Conclusion
Summary of Key Contributions and Methodological Advances in Dansyl-dl-Threonine Research
Research into this compound has primarily advanced the fields of chromatography and fluorescence spectroscopy. The derivatization of dl-threonine (B559546) with dansyl chloride to yield this compound has been a key methodological step, enabling sensitive detection and quantification of this amino acid in various matrices. researchgate.netnih.gov A notable contribution lies in the development of chiral separation techniques, where this compound serves as a probe for studying enantiomeric resolution. researchgate.net High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methods have been refined for the separation of dansylated amino acids, including this compound, from complex mixtures. researchgate.netmjcce.org.mk Furthermore, advancements in fluorescence detection have leveraged the inherent spectroscopic properties of the dansyl group to achieve low detection limits. researchgate.net
Methodological advances have also been made in the context of capillary electrophoresis (CE) for the enantioseparation of dansyl amino acids. nih.gov While specific studies focusing solely on this compound are part of a broader research landscape, the principles established for other dansylated amino acids are largely applicable. The use of chiral selectors in both chromatography and CE has been a pivotal development, allowing for the resolution of the D- and L-enantiomers of dansylated amino acids. researchgate.netnih.gov
Prospective Directions and Future Impact on Analytical Sciences and Chemical Biology
The future of this compound research is poised to make significant impacts on analytical sciences and chemical biology. One prospective direction is the development of more sophisticated and sensitive analytical methods for the detection and quantification of threonine enantiomers in biological and clinical samples. This could have implications for disease diagnosis and metabolic studies, as the ratios of D- and L-amino acids can be indicative of certain physiological or pathological states.
In chemical biology, this compound can be further utilized as a fluorescent probe to investigate protein structure and function. The sensitivity of the dansyl group's fluorescence to its local environment can provide insights into protein folding, conformational changes, and ligand binding events. mdpi.com Future research may focus on incorporating this compound into peptides and proteins to study their dynamics and interactions within cellular environments.
Moreover, the continued exploration of novel chiral stationary phases and selectors for the separation of this compound enantiomers will contribute to a deeper understanding of chiral recognition mechanisms. researchgate.net This knowledge is crucial for the development of new chiral separation technologies with broad applications in pharmaceuticals, food science, and environmental analysis. The inherent fluorescence of this compound also makes it a valuable tool for high-throughput screening assays and in the development of biosensors.
Q & A
Q. What are the standard analytical techniques for characterizing Dansyl-dl-threonine purity and structural integrity?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) with fluorescence detection to quantify purity, leveraging the dansyl group’s intrinsic fluorescence .
- Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and mass spectrometry (MS) to validate molecular weight and functional groups. Ensure sample preparation follows protocols minimizing solvent interference .
- Cross-reference results with published spectral databases and replicate analyses under controlled conditions (e.g., pH, temperature) to ensure consistency .
Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies by exposing the compound to stressors like elevated temperatures (40–60°C), UV light, and humidity. Monitor degradation via HPLC and fluorescence spectroscopy .
- Include control samples stored at -20°C with desiccants. Use statistical models (e.g., Arrhenius equation) to predict shelf life .
- Document all conditions meticulously (e.g., buffer composition, container material) to ensure reproducibility .
Q. What protocols ensure ethical handling and disposal of this compound in laboratory settings?
Methodological Answer:
- Follow NIH guidelines for chemical waste: neutralize acidic/basic solutions before disposal and use certified containers for hazardous byproducts .
- Implement safety protocols (e.g., fume hoods, PPE) during synthesis or handling to minimize exposure .
- Maintain records of usage and disposal to comply with institutional review board (IRB) requirements .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported fluorescence quantum yields of this compound across studies?
Methodological Answer:
- Systematically compare experimental variables (e.g., solvent polarity, pH, excitation wavelengths) that influence fluorescence .
- Replicate studies using standardized calibration methods (e.g., quinine sulfate as a reference) and validate instrument settings (e.g., slit widths, detector sensitivity) .
- Apply multivariate analysis to identify dominant factors causing variability and publish detailed metadata to enhance cross-study comparability .
Q. What experimental strategies optimize the synthesis of this compound for high yield and enantiomeric purity?
Methodological Answer:
- Screen reaction conditions (e.g., solvent, temperature, catalyst) using design of experiments (DoE) to identify optimal parameters .
- Employ chiral chromatography or enzymatic resolution to separate dl-threonine enantiomers before dansylation. Monitor reaction progress via thin-layer chromatography (TLC) .
- Characterize intermediates with polarimetry and confirm final enantiomeric excess (ee) via chiral HPLC .
Q. How can researchers address discrepancies in this compound’s reported interactions with serum proteins?
Methodological Answer:
- Conduct competitive binding assays under controlled buffer conditions (e.g., ionic strength, pH 7.4) to isolate specific interactions .
- Use isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to quantify binding affinities and kinetics, comparing results with prior studies .
- Analyze potential confounding factors (e.g., protein conformation changes, dansyl group photobleaching) and validate findings using orthogonal techniques like fluorescence anisotropy .
Q. What methodologies validate the reproducibility of this compound’s applications in protein labeling studies?
Methodological Answer:
- Design blinded, multi-laboratory trials using standardized protein models (e.g., bovine serum albumin) to assess labeling efficiency .
- Apply liquid chromatography-tandem MS (LC-MS/MS) to confirm site-specific labeling and quantify non-specific binding .
- Publish raw datasets and computational workflows (e.g., GitHub repositories) to enable independent verification .
Methodological Considerations for Data Integrity
- Contradiction Analysis : Use root-cause analysis to isolate protocol deviations (e.g., reagent lot variability, instrument calibration drift) and update methods iteratively .
- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing .
- Replication : Include step-by-step protocols in supplementary materials, specifying equipment models and software versions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
